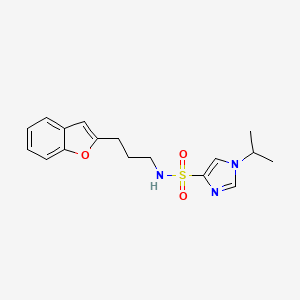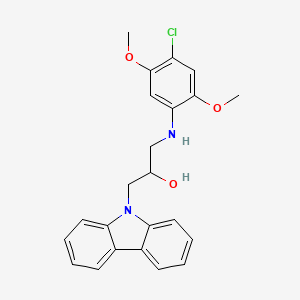![molecular formula C8H9NO B2615520 Spiro[2,3-dihydropyrrolizine-1,2'-oxirane] CAS No. 2248358-85-0](/img/structure/B2615520.png)
Spiro[2,3-dihydropyrrolizine-1,2'-oxirane]
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Spiro[2,3-dihydropyrrolizine-1,2’-oxirane] is a spirocyclic compound characterized by a unique structure where two rings share a single atom. This compound belongs to the class of spiro compounds, which are known for their versatility and structural similarity to important pharmacophore centers . The spirocyclic structure imparts unique physicochemical properties, making it an attractive target for drug discovery and other scientific research applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of spirocyclic compounds, including Spiro[2,3-dihydropyrrolizine-1,2’-oxirane], often involves the formation of a spiro center through various synthetic strategies. One common method is the epoxidation of isatin carbonyl groups using reagents such as diazomethane, sulfur ylides, and halomethyllithium reagents . Another approach involves the intramolecular Friedel–Crafts reaction of an α-oxoanilide triggered by trifluoroacetic acid followed by basic treatment .
Industrial Production Methods
Industrial production methods for spirocyclic compounds typically involve scalable synthetic routes that ensure high yield and purity The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and reproducibility of these processes
化学反応の分析
Types of Reactions
Spiro[2,3-dihydropyrrolizine-1,2’-oxirane] undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the oxirane ring, leading to the formation of different derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Ammonia, amines, thiols.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of epoxides, while reduction can yield alcohols or amines. Substitution reactions can produce a variety of spirocyclic derivatives with different functional groups .
科学的研究の応用
Spiro[2,3-dihydropyrrolizine-1,2’-oxirane] has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of complex molecular structures.
Biology: Investigated for its potential biological activities, such as antioxidant and anticancer properties.
Industry: Utilized in the development of novel materials with unique physicochemical properties.
作用機序
The mechanism of action of Spiro[2,3-dihydropyrrolizine-1,2’-oxirane] involves its interaction with various molecular targets and pathways. The spirocyclic structure allows it to fit into specific binding sites on enzymes and receptors, modulating their activity. For example, spiro compounds have been shown to act as antioxidants by scavenging reactive oxygen species and inhibiting oxidative stress pathways . The exact molecular targets and pathways involved can vary depending on the specific application and derivative of the compound.
類似化合物との比較
Similar Compounds
Similar compounds to Spiro[2,3-dihydropyrrolizine-1,2’-oxirane] include:
Spirocyclic oxindoles: Known for their applications in medicinal chemistry and drug discovery.
Spiropyrans and spirooxazines: Investigated for their photochromic properties and applications in sensing and optical materials.
Spiro-indenoquinoxalines: Explored for their biological activities and potential as drug candidates.
Uniqueness
Spiro[2,3-dihydropyrrolizine-1,2’-oxirane] is unique due to its specific spirocyclic structure, which imparts distinct physicochemical properties and reactivity. This uniqueness makes it a valuable compound for various scientific research applications, particularly in the fields of chemistry, biology, and medicine.
特性
IUPAC Name |
spiro[2,3-dihydropyrrolizine-1,2'-oxirane] |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9NO/c1-2-7-8(6-10-8)3-5-9(7)4-1/h1-2,4H,3,5-6H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BJZSIGITXVULPV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN2C=CC=C2C13CO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
135.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-(sec-butylthio)-5-phenyl-7,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,5H)-dione](/img/structure/B2615439.png)
![6-[3-(Pyridin-3-yloxymethyl)azetidin-1-yl]pyridine-2-carbonitrile](/img/structure/B2615444.png)
![3-(2-methoxyphenyl)-1-phenyl-1-((6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-yl)methyl)urea](/img/structure/B2615446.png)


![1-{4-[4-({[6-(Trifluoromethyl)pyridin-2-yl]oxy}methyl)piperidine-1-carbonyl]piperidin-1-yl}ethan-1-one](/img/structure/B2615453.png)
![4-(2-Pyridinylsulfanyl)-1-(trifluoromethyl)[1,2,4]triazolo[4,3-a]quinoxaline](/img/structure/B2615454.png)
![N-(4-chloro-2-methylphenyl)-2-[5-(thiophen-3-yl)-1,3,4-oxadiazol-2-yl]acetamide](/img/structure/B2615455.png)


![1-[4-(2-Hydroxyethyl)-3,3a,5,6,7,7a-hexahydro-2H-pyrrolo[3,2-b]pyridin-1-yl]prop-2-en-1-one](/img/structure/B2615460.png)
